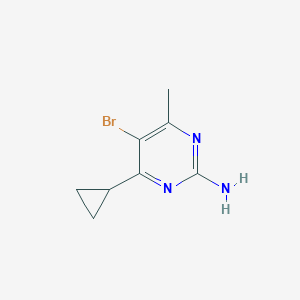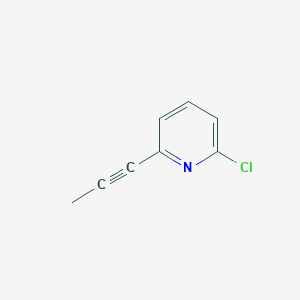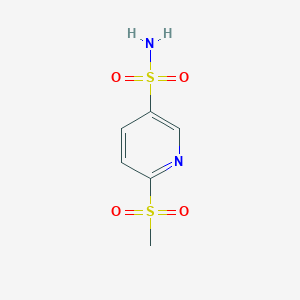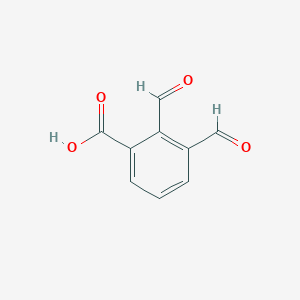![molecular formula C11H14N2O2S B13058298 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiazole ring, and a carboxylic acid functional group. The presence of both nitrogen and sulfur atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using continuous flow reactors to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly fed into subsequent reaction stages . This method reduces production time and minimizes waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler structure with similar nitrogen-containing ring but lacks the sulfur atom.
Thiazole: Contains a sulfur atom in the ring but lacks the fused imidazole structure.
Benzimidazole: Similar to imidazole but with an additional fused benzene ring.
Uniqueness
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its fused ring structure that combines both imidazole and thiazole moieties. This fusion imparts distinct chemical reactivity and biological activities not observed in simpler analogs. Its carboxylic acid functional group further enhances its versatility in chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14N2O2S |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2S/c1-4-7-5-16-11-12-8(6(2)3)9(10(14)15)13(7)11/h5-6H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
NDPXFWBKEFHSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC2=NC(=C(N12)C(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)

![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)

amine](/img/structure/B13058282.png)

![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)

